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Compound of Interest

Compound Name: Ethyl 3-nitrocinnamate

Cat. No.: B181331 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no experimentally determined crystal structure for

Ethyl 3-nitrocinnamate has been deposited in the Cambridge Crystallographic Data Centre

(CCDC) or published in peer-reviewed journals. Therefore, this guide provides a

comprehensive overview of its known properties, detailed hypothetical protocols for its

synthesis and crystallization, and the experimental and computational workflows for its crystal

structure determination.

Introduction
Ethyl 3-nitrocinnamate is an organic compound with the chemical formula C₁₁H₁₁NO₄.[1][2]

As a derivative of cinnamic acid, it belongs to a class of compounds that are of significant

interest in medicinal chemistry and materials science due to their diverse biological activities

and potential for creating novel materials. The presence of the nitro group and the cinnamate

moiety suggests potential applications in drug design, where these functional groups can

influence pharmacokinetic and pharmacodynamic properties.

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal

structure, is fundamental to understanding a compound's physicochemical properties, such as

solubility, stability, and bioavailability. For drug development professionals, knowledge of the

crystal structure is crucial for formulation, polymorphism screening, and intellectual property

protection. This guide outlines the necessary steps to obtain and characterize the crystal

structure of Ethyl 3-nitrocinnamate.
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Physicochemical Properties
A summary of the known physical and chemical properties of Ethyl 3-nitrocinnamate is

presented in Table 1. This data is compiled from various chemical databases and provides a

foundational understanding of the compound.

Table 1: Physicochemical Data of Ethyl 3-nitrocinnamate

Property Value Source

Molecular Formula C₁₁H₁₁NO₄ PubChem[1], NIST[2]

Molecular Weight 221.21 g/mol PubChem[1]

IUPAC Name
ethyl (2E)-3-(3-

nitrophenyl)prop-2-enoate
PubChem[1]

CAS Number 5396-71-4 PubChem[1], NIST[2]

Appearance
Light yellow to orange

crystalline solid
ChemBK[3]

Melting Point 74-76 °C NIST[2]

Solubility

Soluble in ethanol, acetone,

and ethyl acetate; sparingly

soluble in water.

ChemBK[3]

Experimental Protocols
The following sections detail hypothetical but experimentally sound protocols for the synthesis,

purification, and crystallization of Ethyl 3-nitrocinnamate, based on established chemical

reactions.

Synthesis of Ethyl 3-nitrocinnamate
Two common methods for the synthesis of cinnamate esters are the Knoevenagel

condensation and the Fischer-Speier esterification.
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The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a

compound containing an active methylene group, catalyzed by a weak base.[4] For Ethyl 3-
nitrocinnamate, this would involve the condensation of 3-nitrobenzaldehyde with diethyl

malonate, followed by saponification and decarboxylation, and finally esterification. A more

direct route involves the reaction of 3-nitrobenzaldehyde with ethyl acetate in the presence of a

strong base. A procedure for a related compound, Ethyl α-Acetyl-3-nitrocinnamate, involves

refluxing m-nitrobenzaldehyde and ethyl acetoacetate with piperidine and acetic acid in

benzene.

Hypothetical Protocol:

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 3-nitrobenzaldehyde (15.1 g, 0.1 mol) and ethyl acetate (88.1 g, 1.0

mol).

Base Preparation: In a separate beaker, dissolve sodium metal (2.3 g, 0.1 mol) in absolute

ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.

Reaction: Slowly add the sodium ethoxide solution to the flask containing the aldehyde and

ester. The reaction mixture is then heated to reflux for 4-6 hours.

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold

water (200 mL) and acidified with dilute hydrochloric acid.

Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined

organic layers are washed with saturated sodium bicarbonate solution and brine, then dried

over anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[5][6]

This would require the synthesis of 3-nitrocinnamic acid as a precursor.

Hypothetical Protocol:
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitrocinnamic acid (19.3 g, 0.1

mol) in absolute ethanol (100 mL).

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) as a catalyst.[7][8]

Reflux: The mixture is heated to reflux for 8-12 hours, with the reaction progress monitored

by thin-layer chromatography.

Work-up: After completion, the excess ethanol is removed by rotary evaporation. The residue

is dissolved in diethyl ether (150 mL) and washed with water, saturated sodium bicarbonate

solution, and brine.

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is evaporated to yield the crude ester. Further purification can be

achieved by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical and often challenging step for X-ray diffraction

analysis.[9][10] The ideal crystal should be well-formed, transparent, and free of defects,

typically with dimensions between 0.1 and 0.3 mm.[10][11]

General Crystallization Techniques:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol,

ethyl acetate, or a mixture) is prepared in a vial. The vial is covered with a perforated film

(e.g., Parafilm) to allow for slow evaporation of the solvent, leading to crystal growth over

several days.[12]

Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a small

open vial. This vial is then placed inside a larger sealed container that contains a less volatile

solvent in which the compound is insoluble (the anti-solvent). The vapor of the more volatile

solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the

concentration of the compound in the small vial and promoting crystal formation.[12]

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated

temperature and then allowed to cool slowly to room temperature, followed by further cooling
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in a refrigerator or freezer. The decrease in solubility at lower temperatures can induce

crystallization.[13]

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible

anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.[12]

For aromatic nitro compounds, solvents like toluene or mixtures containing alcohols are often

effective.[14][15]

Crystal Structure Determination Workflow
Once suitable single crystals are obtained, their structure can be determined using single-

crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides detailed information about the three-dimensional arrangement of

atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles.[16]

Experimental Workflow:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.[11]

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with

a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected

by a detector.[9][16]

Data Processing: The collected diffraction data is processed to determine the unit cell

parameters and the intensities of the reflections.

Structure Solution: The initial positions of the atoms in the unit cell are determined from the

processed data, often using direct methods or Patterson methods.

Structure Refinement: The atomic positions and other parameters are refined against the

experimental data to obtain the final, accurate crystal structure.[16]

The following diagram illustrates the general workflow from synthesis to structure elucidation.
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Caption: Workflow for the synthesis and structural analysis of Ethyl 3-nitrocinnamate.
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Computational Crystal Structure Prediction
In the absence of experimental data, computational methods for crystal structure prediction

(CSP) can provide valuable insights into the likely crystal packing and polymorphs of a

molecule.[17][18][19] These methods use the molecular structure as input to generate and rank

a large number of possible crystal structures based on their calculated lattice energies.

Logical Relationship Diagram for CSP:

Molecular Structure of
Ethyl 3-nitrocinnamate

Conformational Analysis Force Field Development or
Quantum Mechanical Methods

Crystal Packing Search
(e.g., Evolutionary Algorithms)

Lattice Energy Minimization

Generation of Putative
Crystal Structures

Final Ranking by Free Energy

Predicted Polymorphs
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Caption: Logical steps in computational crystal structure prediction.

Conclusion and Future Outlook
While the crystal structure of Ethyl 3-nitrocinnamate remains to be experimentally

determined, this guide provides a comprehensive framework for its synthesis, crystallization,

and structural elucidation. For researchers in drug development, obtaining the crystal structure

is a critical step in understanding the solid-state properties of this compound. The detailed

hypothetical protocols and workflows presented herein offer a clear path forward for future

experimental work. In parallel, computational crystal structure prediction stands as a powerful

tool to explore the potential polymorphic landscape of Ethyl 3-nitrocinnamate, which can

guide and complement experimental screening efforts. The determination of its crystal structure

will undoubtedly contribute to a deeper understanding of its properties and facilitate its potential

applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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